2-(Dimethylamino)ethyl methacrylate

Description

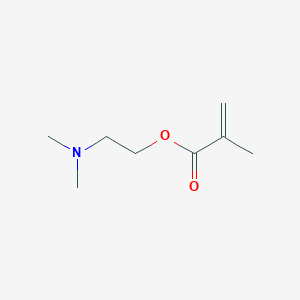

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(2)8(10)11-6-5-9(3)4/h1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNCOURZONDCGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25154-86-3 | |

| Record name | Poly[2-(dimethylamino)ethyl methacrylate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25154-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1027504 | |

| Record name | 2-(Dimethylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-dimethylaminoethyl methacrylate appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air and corrosive to eyes and mucous membranes. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion and inhalation. Used to make plastics and in textiles., Liquid, Colorless to light yellow liquid; [ICSC] Clear light yellow liquid; [MSDSonline], COLOURLESS-TO-LIGHT-YELLOW LIQUID. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylaminoethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

186 °C | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

165 °F (NFPA, 2010), 64 °C (147 °F) - closed cup, 165 °F (74 °C) (open cup), 68 °C c.c. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1000 g/L at 20 °C (study performed without adjustment of pH value), Solubility in water, g/100ml at 25 °C: 10.6 | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Specific gravity: 0.933 at 25 °C, Relative density (water = 1): 0.93 | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.4 (AIR= 1), Relative vapor density (air = 1): 5.4 | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.82 [mmHg], Vapor pressure, kPa at 25 °C: 0.11 | |

| Record name | N,N-Dimethylaminoethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

2867-47-2, 25154-86-3 | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (Dimethylamino)ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylaminoethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002867472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)ethyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dimethylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dimethylaminoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N,N-DIMETHYLAMINO)ETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0V97PV2G1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-30 °C (freezing point), -30 °C | |

| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2-(Dimethylamino)ethyl Methacrylate (DMAEMA): A Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) is a versatile functional monomer that has garnered significant attention in the fields of polymer chemistry, materials science, and particularly in drug delivery and biomedical applications. Its unique pH-responsive behavior, stemming from the tertiary amine group, allows for the development of "smart" polymers that can respond to specific physiological environments. This technical guide provides an in-depth overview of the core properties of DMAEMA, detailed experimental protocols, and its applications in drug development.

Core Properties of 2-(Dimethylamino)ethyl Methacrylate

DMAEMA is a colorless to light yellow liquid with a characteristic amine-like odor.[1][2] Its chemical structure consists of a methacrylate group, which is readily polymerizable, and a tertiary amine group, which imparts pH-sensitivity.

Physicochemical Properties

The fundamental physicochemical properties of DMAEMA are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 2867-47-2 | [3][4] |

| Molecular Formula | C₈H₁₅NO₂ | [1][3][5] |

| Molecular Weight | 157.21 g/mol | [1][5] |

| Appearance | Clear, colorless to light-yellow liquid | [1][2] |

| Odor | Amine-like | [1] |

| Density | 0.933 g/mL at 25 °C | [2][5] |

| Boiling Point | 182-192 °C | [6][7][8] |

| Melting Point | -30 °C to -50 °C | [1][6][7][8][9] |

| Solubility in Water | Soluble (1000 g/L at 20 °C) | [1][10] |

| pKa | ~7.5 - 8.44 | [1][11] |

Polymerization Characteristics

DMAEMA can be polymerized through various techniques, with free-radical polymerization being a common method.[12] For applications requiring well-defined polymer architectures and molecular weight control, living/controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are frequently employed.[13][14] Poly(this compound) (PDMAEMA) is a weak polybase, and its solubility and conformation are highly dependent on the pH of the surrounding environment.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DMAEMA, from polymerization to the formulation and characterization of drug delivery systems.

Polymerization of DMAEMA

ATRP allows for the synthesis of well-defined PDMAEMA with controlled molecular weights and low polydispersity.[14]

Materials:

-

This compound (DMAEMA), inhibitor removed

-

Ethyl 2-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (B1667542) (solvent)

-

Methanol (for precipitation)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and PMDETA (20.8 µL, 0.1 mmol).

-

Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove oxygen.

-

Addition of Monomer and Initiator: Under an inert atmosphere, add anisole (5 mL), DMAEMA (1.7 mL, 10 mmol), and EBiB (14.7 µL, 0.1 mmol).

-

Polymerization: Immerse the flask in a preheated oil bath at 60 °C and stir. Monitor the reaction progress by taking samples periodically for analysis by gas chromatography (GC) for conversion and size exclusion chromatography (SEC) for molecular weight and polydispersity.

-

Termination and Purification: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it in an ice bath. Dilute the mixture with a small amount of THF and precipitate the polymer into an excess of cold methanol.

-

Isolation: Filter the precipitated polymer and dry it under vacuum at room temperature to a constant weight.

The following diagram illustrates the general workflow for the ATRP of DMAEMA.

References

- 1. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Poly[this compound- co -ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06231J [pubs.rsc.org]

- 6. Synthesis and characterization of pH and temperature double-sensitive nanocomposite hydrogels consisting of poly(dimethylaminoethyl methacrylate) and clay | Journal of Materials Research | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Swelling, Rupture and Endosomal Escape of Biological Nanoparticles Per Se and Those Fused with Liposomes in Acidic Environment [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. researchmgt.monash.edu [researchmgt.monash.edu]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

A Comprehensive Technical Guide to the Synthesis of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA) via Transesterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), a versatile monomer with significant applications in the biomedical and pharmaceutical fields, particularly in the development of drug delivery systems and gene therapy vectors. The primary focus of this document is on the transesterification route, a common and effective method for producing high-purity DMAEMA.

Introduction to DMAEMA and its Significance

2-(Dimethylamino)ethyl methacrylate is a functional monomer characterized by a tertiary amine group and a vinyl group capable of polymerization. This unique structure imparts pH-responsive properties to polymers derived from it, making them ideal for applications requiring controlled release of therapeutic agents. Poly(DMAEMA) and its copolymers are widely investigated for their biocompatibility and their ability to condense nucleic acids, forming polyplexes for gene delivery.[1]

The Transesterification Synthesis Route

Transesterification is a chemical reaction involving the exchange of the alkoxy group of an ester with that of an alcohol. In the context of DMAEMA synthesis, this typically involves the reaction of an alkyl methacrylate, such as methyl methacrylate (MMA), with 2-(dimethylamino)ethanol (DMAE) in the presence of a catalyst. The general reaction scheme is depicted below:

Figure 1: General Reaction Scheme for DMAEMA Synthesis via Transesterification

References

A Comprehensive Guide to the Polymerization of 2-(Dimethylamino)ethyl Methacrylate for Advanced Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) is a versatile cationic monomer that has garnered significant attention in the field of biomedical and pharmaceutical sciences. The resulting polymer, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), exhibits "smart" or "stimuli-responsive" behavior, reacting to changes in pH and temperature.[1][2][3] This unique characteristic makes it an ideal candidate for the design of sophisticated drug delivery systems capable of releasing therapeutic payloads in a controlled and targeted manner, for example, within the acidic microenvironment of a tumor or inside cellular endosomes.[3] This technical guide provides an in-depth overview of the primary polymerization techniques for DMAEMA, offering detailed experimental protocols and comparative data to aid researchers in the synthesis of well-defined polymers for advanced drug delivery applications.

Core Polymerization Techniques

The synthesis of well-defined PDMAEMA with controlled molecular weight and low polydispersity is crucial for its application in drug delivery. Several polymerization techniques can be employed, each with its own advantages and limitations. This guide focuses on the most prevalent and effective methods: Free-Radical Polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization.

Free-Radical Polymerization

Free-radical polymerization is a conventional method for synthesizing PDMAEMA. While it is a relatively simple and cost-effective technique, it often results in polymers with high polydispersity and poorly defined end-groups, which can limit their application in controlled drug release systems.[4] However, it remains a valuable method for producing PDMAEMA for various applications.

Experimental Protocol: Free-Radical Polymerization of DMAEMA

A typical free-radical polymerization of DMAEMA can be carried out as follows:

-

Reaction Setup: In a 100 mL glass reactor equipped with a stirrer, dissolve DMAEMA monomer and a crosslinking agent like ethylene (B1197577) dimethacrylate (EDMA) in a suitable solvent, such as a water/2-methoxyethanol mixture.[5]

-

Initiator Addition: Add an initiator, such as potassium persulfate (KPS) or 2,2'-azobis(isobutyronitrile) (AIBN).[4][5]

-

Degassing: Purge the reaction mixture with an inert gas, such as nitrogen, for approximately 15-30 minutes to remove oxygen, which can inhibit the polymerization process.[3][5]

-

Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-80°C) and allow the polymerization to proceed for a designated time (e.g., 20-24 hours) with continuous stirring.[4][5]

-

Purification: After polymerization, the resulting polymer (PDMAEMA) can be purified by precipitation in a non-solvent like hexane, followed by filtration and drying.[4]

Quantitative Data Summary: Free-Radical Polymerization of DMAEMA

| Initiator | Solvent | Temperature (°C) | Monomer:Initiator Ratio | Resulting Polymer | Reference |

| AIBN | THF | 60 | 11:1 | PDMAEMA1 | [4] |

| AIBN | THF | 60 | 45:1 | PDMAEMA2 | [4] |

| KPS | Water | 80 | - | PDMAEMA-EDMA nanogel | [5] |

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity).[6] This level of control is achieved by establishing a dynamic equilibrium between propagating radicals and dormant species, typically using a transition metal catalyst.[6] ATRP is a highly versatile method for preparing well-defined PDMAEMA for advanced applications.[6]

Experimental Protocol: ATRP of DMAEMA

A representative protocol for the ATRP of DMAEMA is as follows:

-

Reaction Setup: In a dry Schlenk flask, add the DMAEMA monomer, a solvent such as anisole (B1667542) or dichlorobenzene, and an initiator like ethyl 2-bromoisobutyrate (EBiB) or 2-bromopropionitrile (B99969) (BPN).[6][7]

-

Catalyst System: Prepare a solution of the catalyst, typically a copper(I) halide (e.g., CuBr or CuCl₂) complexed with a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA)).[6][8]

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove oxygen.[7]

-

Polymerization: Add the catalyst solution to the monomer mixture and place the sealed flask in a thermostated oil bath at the desired temperature (e.g., 22.5-90°C).[7]

-

Termination and Purification: After the desired reaction time, terminate the polymerization by exposing the catalyst to air. The polymer can then be purified by appropriate methods.

Quantitative Data Summary: ATRP of DMAEMA

| Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |

| EBiB | CuBr/HMTETA | Dichlorobenzene | 50 | 14,140 | 1.37 | [7] |

| EBiB | CuBr/HMTETA | Dichlorobenzene | 90 | 15,770 | 1.43 | [7] |

| BPN | CuBr/HMTETA | Dichlorobenzene | 50 | - | - | [6] |

| EBiB | CuCl₂/TPMA | Anisole | 30 | - | - | [7] |

| - | Fe(0)/CuBr₂/PMDETA | Water-Isopropanol | 25-60 | - | Low | [8] |

M_n: Number-average molecular weight; PDI: Polydispersity index

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful controlled radical polymerization technique that offers excellent control over molecular weight, architecture, and polydispersity.[9] It is compatible with a wide range of functional monomers and reaction conditions.[9] RAFT polymerization of DMAEMA can be performed in both organic and aqueous media.[10]

Experimental Protocol: RAFT Polymerization of DMAEMA

A general procedure for RAFT polymerization of DMAEMA is outlined below:

-

Reaction Setup: In a reaction vessel, dissolve the DMAEMA monomer, a RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate - CPADB), and a radical initiator (e.g., AIBN or 4,4'-azobis(4-cyanopentanoic acid) - V501) in a suitable solvent like tetrahydrofuran (B95107) (THF) or water.[4][11]

-

Degassing: Deoxygenate the solution by purging with an inert gas or through freeze-pump-thaw cycles.[4]

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-70°C) and allow the polymerization to proceed for the specified time.[4][12]

-

Purification: The resulting polymer is typically purified by precipitation into a non-solvent (e.g., n-hexane) and subsequent drying.[12]

Quantitative Data Summary: RAFT Polymerization of DMAEMA

| RAFT Agent | Initiator | Solvent | Temperature (°C) | Resulting Polymer | PDI (M_w/M_n) | Reference |

| BTBP | AIBN | THF | 60 | - | - | [4] |

| CPADB | V501 | Water | - | PDMAEMA | < 1.3 | [11] |

| CPADB | AIBN | Acetonitrile | 70 | PDMAEMA macro-CTA | - | [12] |

BTBP: Benzyl 1-(2-carboxyethyl)-1H-pyrrole-2-carbodithioate; PDI: Polydispersity index

Visualization of Polymerization and Application Workflows

To further elucidate the processes described, the following diagrams illustrate the workflows of the key polymerization techniques and the logical pathway for the application of PDMAEMA in drug delivery.

Caption: Workflow of DMAEMA polymerization techniques.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poly[this compound- co -ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06231J [pubs.rsc.org]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. Synthesis of well-defined poly(this compound) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of this compound Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

The pH-Responsive Behavior of Poly(2-(Dimethylamino)ethyl methacrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pH-responsive polymer, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). We delve into its fundamental properties, synthesis methodologies, and its pivotal role in the development of advanced drug delivery systems. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and application in the pharmaceutical and materials science fields.

Core Concepts: The "Smart" Behavior of PDMAEMA

Poly(this compound) is a well-known "smart" polymer that exhibits significant changes in its physical and chemical properties in response to variations in environmental pH.[1][2][3] This behavior is primarily attributed to the tertiary amine groups present in its side chains.[1][4]

In acidic environments (low pH), the tertiary amine groups become protonated, leading to a positive charge along the polymer backbone.[1][4][5] This results in electrostatic repulsion between the polymer chains, causing the polymer to swell and become hydrophilic.[4][5][6] Conversely, in neutral to alkaline conditions (higher pH), these amine groups are deprotonated and uncharged.[1][5] This leads to a more hydrophobic state, causing the polymer chains to collapse.[1] This reversible transition between a swollen, hydrophilic state and a collapsed, hydrophobic state is the cornerstone of its utility in various applications, most notably in controlled drug release.[1] The pKa of PDMAEMA, the pH at which half of the amine groups are protonated, is typically around 7.4-7.5, making it highly sensitive to physiological pH changes.[2][7][8]

Quantitative Data Summary

The pH-responsive nature of PDMAEMA can be quantified through various parameters. The following tables summarize key data points from multiple studies.

Table 1: pKa Values of PDMAEMA

| Polymer Architecture | Method | pKa | Reference |

| Linear PDMAEMA | Titration | ~7.4 | [2] |

| PDMAEMA monomer | Not Specified | 7.5 | [7] |

| PDMAEMA-based gels | Not Specified | ~7.5 | [8] |

| PDMAEMA brushes | Swelling behavior | 7.0 | [9] |

Table 2: Swelling Behavior of PDMAEMA Hydrogels at Different pH Values

| pH | Swelling Ratio/Behavior | Reference |

| 2 | Highest swelling value | [5][10] |

| 4 | Pronounced swelling | [4] |

| >8 | Swelling ratio decreases substantially | [4][5] |

| 10 | Particle size change from 205 nm (pH 2) to 139 nm | [11] |

Table 3: pH-Triggered Drug Release from PDMAEMA-Based Systems

| Polymer System | Drug | Release Conditions | Cumulative Release | Reference | | --- | --- | --- | --- | | PDMS-b-PDMAEMA micelles | Doxorubicin (DOX) | pH 7.4 vs. pH 5.5 | Increased release at pH 5.5 |[12][13] | | P(St-co-DMAEMA) nanoparticles | Coumarin-6 | pH 7.4 vs. pH 5.0 vs. pH 2.0 | Release rate 1.5-fold higher at pH 5.0 and 3-fold higher at pH 2.0 compared to pH 7.4 |[6] | | PDMAEMA-coated Mesoporous Silica Nanoparticles | Doxorubicin (DOX) | pH 7.4 vs. pH 5.0 | Lower leakage at pH 7.4, drug released at pH 5 |[14] | | PDMAEMA hydrogel | Ibuprofen | Not specified | pH-dependent release profile |[10] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of PDMAEMA-based materials.

Protocol 1: Synthesis of PDMAEMA by Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[15][16]

Materials:

-

2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA), inhibitor removed

-

Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)

-

Catalyst (e.g., Copper(I) bromide, CuBr)

-

Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

-

Solvent (e.g., anisole, water-isopropanol mixtures)[16]

-

Anhydrous, deoxygenated conditions (e.g., Schlenk line, glovebox)

Procedure:

-

Monomer Purification: Pass DMAEMA through a column of basic alumina (B75360) to remove the inhibitor.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the ligand (PMDETA) and monomer (DMAEMA) in the chosen solvent.

-

Catalyst Addition: Add the catalyst (CuBr) to the reaction mixture. The solution should be stirred until the catalyst dissolves and a homogeneous solution is formed.

-

Initiation: Degas the initiator (EBiB) separately and then add it to the reaction mixture via a gas-tight syringe to start the polymerization.

-

Polymerization: Maintain the reaction at a specific temperature (e.g., 25°C or 60°C) for a predetermined time.[16] Monitor the reaction progress by taking samples for analysis (e.g., ¹H NMR or GPC).

-

Termination: Terminate the polymerization by exposing the reaction mixture to air.

-

Purification: Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold hexane), filter, and dry under vacuum.[17]

Protocol 2: Characterization of pH-Responsive Swelling

The swelling behavior of PDMAEMA hydrogels is a direct measure of their pH responsiveness.

Materials:

-

Dried PDMAEMA hydrogel samples of known weight

-

Buffer solutions of various pH values (e.g., pH 2, 4, 7, 10, 12)[4]

-

Analytical balance

-

Filter paper

Procedure:

-

Sample Preparation: Prepare disc-shaped samples of the dried hydrogel.

-

Equilibrium Swelling: Immerse the dried hydrogel samples in buffer solutions of different pH values.[18]

-

Incubation: Allow the hydrogels to swell to equilibrium, typically for 24-48 hours at a constant temperature (e.g., 37°C).[4]

-

Weight Measurement: At regular intervals, remove the hydrogels from the buffer, gently blot the surface with filter paper to remove excess water, and weigh them.

-

Swelling Ratio Calculation: The equilibrium swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

-

Data Analysis: Plot the swelling ratio as a function of pH to visualize the pH-responsive swelling behavior.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a common method to evaluate the pH-triggered release of a drug from PDMAEMA-based nanoparticles or hydrogels.

Materials:

-

Drug-loaded PDMAEMA formulation (e.g., nanoparticles, hydrogels)

-

Release media: Buffer solutions at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endosomal environment).[19]

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO).[20]

-

Shaking incubator or water bath set to 37°C.[19]

-

UV-Vis spectrophotometer or HPLC for drug quantification.

Procedure:

-

Sample Preparation: Disperse a known amount of the drug-loaded formulation in a specific volume of the release medium and place it inside a dialysis bag.[19]

-

Dialysis Setup: Seal the dialysis bag and immerse it in a larger volume of the release medium to maintain sink conditions.[19][20]

-

Incubation: Place the entire setup in a shaking incubator at 37°C.[19]

-

Sampling: At predetermined time points, withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh medium.[19][20]

-

Drug Quantification: Determine the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry) and a pre-established calibration curve.

-

Cumulative Release Calculation: Calculate the cumulative percentage of drug released over time.

-

Data Analysis: Plot the cumulative drug release versus time for each pH condition to demonstrate the pH-responsive release profile.

Conclusion

Poly(this compound) stands out as a versatile and highly tunable pH-responsive polymer with significant potential in advanced drug delivery. Its sharp and reversible response to pH changes in the physiological range makes it an ideal candidate for designing targeted drug delivery systems that can release their therapeutic payload in specific microenvironments, such as cancerous tissues or intracellular compartments. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to harness the unique properties of PDMAEMA for the creation of next-generation therapeutic solutions.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Stimuli-Responsive Self-Assembly of Poly(this compound-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 6. pH-Triggered Drug Release of Monodispersed P(St-co-DMAEMA) Nanoparticles: Effects of Swelling, Polymer Chain Flexibility and Drug-Polymer Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Synthesis of well-defined poly(this compound) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Solvent-free synthesis and purification of poly[this compound] by atom transfer radical polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Formulation and In-Vitro Characterization of pH-Responsive Semi-Interpenetrating Polymer Network Hydrogels for Controlled Release of Ketorolac Tromethamine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]

Biocompatibility and Cytotoxicity of Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) is a cationic polymer with significant potential in various biomedical applications, most notably as a non-viral vector for gene delivery. Its efficacy in these applications is intrinsically linked to its interactions with biological systems. This technical guide provides an in-depth analysis of the biocompatibility and cytotoxicity of PDMAEMA, offering a comprehensive resource for researchers and developers in the field. The guide synthesizes quantitative data from numerous studies, details key experimental protocols for assessing biocompatibility, and elucidates the known cellular and molecular mechanisms underlying PDMAEMA's cytotoxic effects. Particular attention is given to the influence of polymer characteristics, such as molecular weight and architecture, on its biological activity.

Core Concepts: Biocompatibility and Cytotoxicity of PDMAEMA

The biological response to PDMAEMA is a complex interplay of its physicochemical properties and the specific cellular environment. As a cationic polymer, its positively charged tertiary amine groups are central to its biological activity, facilitating interactions with negatively charged cell membranes and nucleic acids. However, these same charge interactions are a primary driver of its cytotoxicity.

The cytotoxicity of PDMAEMA is highly dependent on several factors:

-

Molecular Weight: Generally, higher molecular weight PDMAEMA exhibits greater cytotoxicity.[1][2] This is attributed to more effective cell membrane destabilization and stronger interactions with cellular components. Lower molecular weight PDMAEMA (e.g., 43,000 g/mol ) has been shown to be slightly less toxic than its higher molecular weight counterparts (> 112,000 g/mol ).[1][2]

-

Concentration: PDMAEMA displays a clear dose-dependent cytotoxic effect.[3]

-

Polymer Architecture: The structure of the polymer plays a crucial role. For instance, reducible PDMAEMA (rPDMAEMA), which contains disulfide bonds in its backbone, shows significantly reduced cytotoxicity compared to its non-reducible form.[4] This is because the disulfide bonds can be cleaved in the reducing intracellular environment, breaking the polymer down into smaller, less toxic fragments.

-

Cell Type: Different cell lines exhibit varying sensitivities to PDMAEMA. For example, human endothelial cells have been shown to be more sensitive than some pancreatic cancer cell lines.[4] Human U937 monocytes are also reportedly more susceptible to PDMAEMA-induced cytotoxicity than Caco-2 intestinal epithelial cells.[5]

Quantitative Cytotoxicity and Hemocompatibility Data

The following tables summarize quantitative data on the cytotoxicity and hemocompatibility of PDMAEMA from various studies.

Table 1: In Vitro Cytotoxicity of PDMAEMA in Various Cell Lines

| Cell Line | PDMAEMA Type/MW | Concentration | Exposure Time | Cell Viability (%) | IC50 | Reference |

| Human Endothelial (EA.hy926) | Non-reducible | 10 µg/mL | 16 h | ~60% | < 20 µg/mL | [4] |

| Human Endothelial (EA.hy926) | Non-reducible | 20 µg/mL | 16 h | ~30% | < 20 µg/mL | [4] |

| Human Endothelial (EA.hy926) | Non-reducible | 50 µg/mL | 16 h | <10% | < 20 µg/mL | [4] |

| Human Pancreatic Cancer (MiaPaCa) | PDMAEMA1 (Mn = 13,000 g/mol ) | 10 µg/mL | 16 h | ~100% | > 50 µg/mL | [4] |

| Human Pancreatic Cancer (MiaPaCa) | PDMAEMA2 (Mn = 26,000 g/mol ) | 10 µg/mL | 16 h | ~60% | > 50 µg/mL | [4] |

| Human Pancreatic Cancer (MiaPaCa) | Non-reducible (both MWs) | 50 µg/mL | 16 h | <35% | > 50 µg/mL | [4] |

| Human Brain Microvascular Endothelial (HBMEC) | 43,000 g/mol | 10 µg/mL | Not Specified | ~90% | Not Specified | [1] |

| Human Brain Microvascular Endothelial (HBMEC) | > 112,000 g/mol | 10 µg/mL | Not Specified | ~40-70% | Not Specified | [1] |

| Human Monocytes (U937) | Low MW | 25-50 µg/mL | 24-72 h | Induces Necrosis | Not Specified | [6] |

| Human Intestinal Epithelial (Caco-2) | Low MW | 100-250 µg/mL | 24-72 h | Induces Apoptosis | Not Specified | [6] |

| Human Intestinal Epithelial (Caco-2) | Not Specified | Not Specified | 24 h | Not Specified | > 10 mg/mL | [5] |

| Human Monocytes (U937) | Not Specified | Not Specified | 24 h | Not Specified | 0.1-1.0 mg/mL | [5] |

Table 2: Hemocompatibility of PDMAEMA

| Assay | PDMAEMA Concentration | Result | Reference |

| Hemolysis (Sheep Erythrocytes) | Up to 10 mg/mL | No significant hemolysis | [5] |

| Hemagglutination | Not Specified | PDMAEMA encourages hemagglutination | [3] |

Mechanisms of Cytotoxicity

The cytotoxic effects of PDMAEMA are primarily initiated by its interaction with the cell membrane, leading to a cascade of events that can result in either necrosis or apoptosis.

Membrane Disruption and Necrosis

The cationic nature of PDMAEMA drives its electrostatic attraction to the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteins. This interaction can disrupt the integrity of the lipid bilayer, leading to increased membrane permeability.[1] At high concentrations, this disruption can be severe, causing rapid cell lysis and necrotic cell death.[3][4] This is often characterized by the release of intracellular contents, including the enzyme lactate (B86563) dehydrogenase (LDH).

Induction of Apoptosis

At lower concentrations or in less sensitive cell types, PDMAEMA can induce a programmed form of cell death known as apoptosis.[6] This process is more controlled than necrosis and involves a series of well-defined molecular events.

Evidence suggests that PDMAEMA can trigger the intrinsic, or mitochondrial, pathway of apoptosis. Key events in this pathway include:

-

Decreased Mitochondrial Membrane Potential (MMP): PDMAEMA has been shown to decrease the mitochondrial membrane potential.[6] This depolarization is a critical early event in the intrinsic apoptotic cascade.

-

Caspase Activation: The loss of MMP can lead to the release of pro-apoptotic factors from the mitochondria, which in turn activate a cascade of proteases called caspases. Specifically, the activation of caspase-3 , a key executioner caspase, has been observed following PDMAEMA exposure.[7][8][9] Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.

The following diagram illustrates the proposed mitochondrial pathway of PDMAEMA-induced apoptosis.

Inflammatory Response

Cationic polymers can also trigger inflammatory responses in immune cells like macrophages and monocytes. While direct and detailed pathways for PDMAEMA are still under investigation, studies on similar cationic polymers suggest the involvement of the NLRP3 inflammasome . Activation of the NLRP3 inflammasome can lead to the activation of caspase-1 and the subsequent secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) . This response is often linked to lysosomal rupture following polymer uptake.

Furthermore, methacrylates have been shown to stimulate major inflammatory pathways such as NF-κB and MAP kinases (p38, JNK) in monocytes and macrophages, leading to the production of inflammatory cytokines like TNF-α and IL-6 . The diagram below presents a plausible inflammatory signaling pathway that could be activated by PDMAEMA in immune cells.

Experimental Protocols for Biocompatibility Assessment

A multi-pronged approach is necessary to comprehensively evaluate the biocompatibility and cytotoxicity of PDMAEMA. The following sections detail the methodologies for key in vitro assays.

General Experimental Workflow

The diagram below outlines a typical workflow for assessing the in vitro cytotoxicity of PDMAEMA.

MTT Assay (Cell Viability)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of PDMAEMA. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: After incubation, carefully remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include wells with untreated cells for spontaneous LDH release (negative control) and cells treated with a lysis buffer for maximum LDH release (positive control).

-

Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's protocol.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background from the spontaneous release control.

Hemolysis Assay

The hemolysis assay assesses the compatibility of a material with red blood cells (RBCs) by measuring the amount of hemoglobin released from lysed RBCs.

Principle: When RBCs are damaged, they release hemoglobin into the surrounding medium. The concentration of free hemoglobin can be quantified spectrophotometrically and is a direct measure of the extent of hemolysis.

Protocol:

-

Blood Collection and Preparation: Obtain fresh whole blood containing an anticoagulant. Wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and other blood components. Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% v/v).

-

Incubation: In microcentrifuge tubes, mix the RBC suspension with various concentrations of PDMAEMA solution. Include a negative control (RBCs in PBS) and a positive control (RBCs in a hypotonic solution or with a known hemolytic agent like Triton X-100).

-

Incubation: Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.

-

Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

-

Supernatant Collection: Carefully collect the supernatant from each tube.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

-

Data Analysis: Calculate the percentage of hemolysis for each PDMAEMA concentration relative to the positive control (100% hemolysis) after subtracting the absorbance of the negative control.

Conclusion and Future Directions

PDMAEMA is a promising cationic polymer for biomedical applications, but its inherent cytotoxicity necessitates careful consideration and optimization. This guide has provided a comprehensive overview of the current understanding of PDMAEMA's biocompatibility and cytotoxicity, highlighting the critical roles of molecular weight, concentration, and polymer architecture. The primary cytotoxic mechanism involves cell membrane disruption, leading to either necrosis or apoptosis via the mitochondrial pathway. Inflammatory responses, potentially mediated by the NLRP3 inflammasome and MAPK/NF-κB pathways, are also a key consideration.

Future research should focus on several key areas:

-

Detailed Signaling Pathways: Further elucidation of the specific signaling molecules and pathways activated by different forms of PDMAEMA in various cell types is needed.

-

Structure-Function Relationships: A more systematic investigation into how precise modifications to the polymer's chemical structure (e.g., copolymerization, end-group modification) can mitigate cytotoxicity while preserving functionality.

-

In Vivo Correlation: Expanding the in vitro findings to more complex in vivo models to better predict the clinical performance and safety of PDMAEMA-based materials.

By continuing to build upon the foundational knowledge presented in this guide, the scientific community can work towards the rational design of safer and more effective PDMAEMA-based technologies for a wide range of therapeutic and diagnostic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Interferon-gamma exacerbates polymethylmethacrylate particle-induced interleukin-6 release by human monocyte/macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding How Cationic Polymers’ Properties Inform Toxic or Immunogenic Responses via Parametric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of JNK in network formation of human lung microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-8 inactivation drives autophagy-dependent inflammasome activation in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of isothiocyanates on tumor necrosis factor-alpha production by J774A.1 (BALB/c macrophage) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Faceted Potential of PDMAEMA: An In-depth Technical Guide to its Applications in Drug Delivery and Gene Therapy

For Researchers, Scientists, and Drug Development Professionals

Poly(N,N-dimethylaminoethyl methacrylate), or PDMAEMA, has emerged as a frontrunner in the development of sophisticated biomedical solutions. This "smart" polymer, known for its responsiveness to environmental cues like pH and temperature, offers a versatile platform for creating advanced drug delivery systems and highly efficient non-viral gene therapy vectors. Its unique ability to navigate biological barriers and release therapeutic payloads in a controlled manner has positioned it as a subject of intense research and a cornerstone of next-generation therapeutic strategies. This technical guide provides a comprehensive overview of PDMAEMA's core applications, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their pursuit of novel therapies.

Section 1: PDMAEMA in Drug Delivery

The efficacy of PDMAEMA in drug delivery is primarily attributed to the tertiary amine groups within its structure, which have a pKa of approximately 7.3-7.5.[1] This allows PDMAEMA-based carriers to remain stable in the bloodstream at physiological pH (7.4) and undergo structural changes in the acidic microenvironments of tumors or within cellular endosomes, triggering the release of their therapeutic cargo.[1][2][3]

pH-Responsive Nanoparticles and Micelles

PDMAEMA is frequently used to create nanoparticles and micelles that can encapsulate hydrophobic drugs.[2][4] These nanostructures self-assemble in aqueous solutions, with hydrophobic segments forming a core for drug loading and the PDMAEMA chains forming a hydrophilic shell.[5] Upon reaching an acidic environment, the protonation of PDMAEMA's amine groups induces electrostatic repulsion, leading to the swelling or disassembly of the nanocarrier and subsequent drug release.[3][5]

A study on doxorubicin (B1662922) (DOX)-loaded nanoparticles made from a poly(HEMA-co-DMAEMA) copolymer demonstrated a significant increase in drug release at a tumor-mimicking pH of 5.5 (approximately 80%) compared to physiological pH 7.4 (about 20%).[6] These nanoparticles, with a size of around 180 nm at pH 7.4, swelled to about 400 nm in the acidic medium, showcasing the pH-responsive behavior.[6]

| PDMAEMA-Based Drug Delivery Systems: Quantitative Data | ||||

| System | Drug | Size (nm) | Drug Loading / Entrapment Efficiency | Release Profile |

| mPEG-b-PDEAEMA-b-PMMA / PDEAEMA-b-PMMA mixed micelles | Doxorubicin (DOX) | <100 nm | 24% Loading Content, 55% Entrapment Efficiency | pH-responsive release |

| poly(HEMA-co-DMAEMA) nanohydrogel | Doxorubicin (DOX) | ~180 nm (at pH 7.4) | Not specified | ~80% release at pH 5.5, ~20% at pH 7.4 |

| PDMAEMA-coated mesoporous silica (B1680970) nanoparticles | Doxorubicin, Methotrexate | ~17 nm (core) | High loading capacity | Minimal release at neutral pH, significant release at pH 5 |

| P(DMAEMA-co-MPS) coated mesoporous silica nanoparticles | Not specified | Not specified | High loading capacity | Quick release in acidic pH |

Table 1: A summary of quantitative data for various PDMAEMA-based drug delivery systems, highlighting their physical characteristics and performance metrics. Data sourced from[4][6][7][8].

Thermo-Responsive Hydrogels for Controlled Release

PDMAEMA also exhibits a Lower Critical Solution Temperature (LCST), typically between 32°C and 53°C, depending on factors like pH and molecular weight.[9] Below the LCST, the polymer is soluble, but above this temperature, it becomes hydrophobic and collapses. This property is harnessed in hydrogel formulations for controlled drug release.[10] For instance, PDMAEMA-based hydrogels show a decrease in their swelling ratio as the temperature rises, allowing for temperature-triggered drug release.[10]

Section 2: PDMAEMA in Gene Therapy

PDMAEMA has been extensively investigated as a cationic polymer for non-viral gene delivery.[11][12] Its positively charged nature at physiological pH allows it to electrostatically interact with negatively charged nucleic acids, such as plasmid DNA (pDNA) and siRNA, condensing them into nanoparticles known as "polyplexes".[13] These polyplexes protect the genetic material from degradation and facilitate its entry into cells.

The "Proton Sponge" Effect and Endosomal Escape

A key advantage of PDMAEMA in gene therapy is its role in facilitating endosomal escape via the "proton sponge" effect.[14][15][16] After a polyplex is taken up by a cell through endocytosis, it becomes trapped within an endosome. As the endosome matures, its internal pH drops. The tertiary amine groups of PDMAEMA act as a "proton sponge," absorbing protons from the endosomal lumen.[15] This influx of protons is followed by an influx of chloride ions and water to maintain charge neutrality, leading to osmotic swelling and eventual rupture of the endosome.[16] This process releases the polyplex into the cytoplasm, allowing the genetic material to travel to the nucleus for transcription.

Transfection Efficiency and Cytotoxicity

The efficiency of gene delivery is a balance between high transfection rates and low cytotoxicity. While PDMAEMA has shown promising transfection activity, its cytotoxicity, particularly at high molecular weights and concentrations, can be a limiting factor.[11][17] Research has focused on modifying PDMAEMA's structure, such as creating reducible versions (rPDMAEMA) with disulfide bonds that degrade in the cell's reducing environment, to minimize toxicity while maintaining or even enhancing transfection efficiency.[11] Copolymers incorporating hydrophilic blocks like poly(ethylene glycol) (PEG) have also been synthesized to reduce cytotoxicity.[18]

| PDMAEMA-Based Gene Delivery Systems: Performance Data | ||||

| Polymer Architecture | Cell Line | Transfection Efficiency | Cell Viability | N/P Ratio |

| pHEMA-g-pDMAEMA (sunflower/comb) | Jurkat T cells | Up to 50% | >90% | Varied |

| pHEMA-g-pDMAEMA (sunflower/comb) | HeLa | 40-50% | >75% | Varied |

| Reducible PDMAEMA (rPDMAEMA) | B16F10, Pancreatic Cancer Cells | Comparable or better than control PDMAEMA | Minimal toxic effects | 5-20 |

| PDMAEMA/PβAE combination | Various human cells | 700-fold higher than PEI | Low toxicity | 25/1 |

| PDMAEMA-co-PEO | HEK 293 | Inferior to Lipofectamine | Less toxic than Lipofectamine | <10:1 |

Table 2: A comparative summary of transfection efficiency and cytotoxicity for different PDMAEMA-based gene vectors. The N/P ratio refers to the molar ratio of nitrogen atoms in the cationic polymer to phosphate (B84403) groups in the nucleic acid. Data sourced from[11][18][19][20].

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis, characterization, and evaluation of PDMAEMA-based delivery systems.

Protocol: Synthesis of Linear PDMAEMA via Free Radical Polymerization

This protocol describes a standard method for synthesizing PDMAEMA.

Materials:

-

2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) monomer

-

Azobisisobutyronitrile (AIBN) initiator

-

Tetrahydrofuran (THF), anhydrous

-

Glass ampoule, vacuum line, thermostated water bath

Procedure:

-

Prepare a solution of DMAEMA (e.g., 1.0 g) and AIBN in THF (e.g., 2.0 mL). The ratio of [DMAEMA]:[AIBN] will determine the final molecular weight.[11]

-

Transfer the solution to a glass ampoule.

-

Deoxygenate the solution thoroughly by subjecting it to several freeze-pump-thaw cycles.

-

Seal the ampoule under vacuum.

-

Place the sealed ampoule in a thermostated water bath at 60°C for a specified time (e.g., 20 hours).[11]

-

After polymerization, cool the ampoule and carefully break it open.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold hexane with vigorous stirring.

-

Isolate the white PDMAEMA precipitate by filtration.

-

Dry the polymer under vacuum to a constant weight.

-

Characterize the polymer's molecular weight and composition using Gel Permeation Chromatography (GPC) and ¹H-NMR spectroscopy.[1]

Protocol: Formulation and Characterization of PDMAEMA/DNA Polyplexes

Materials:

-

PDMAEMA stock solution in nuclease-free water

-

Plasmid DNA (pDNA) stock solution in nuclease-free water

-

Nuclease-free buffer (e.g., HEPES-buffered saline)

Procedure:

-

Calculate the required volumes of PDMAEMA and pDNA solutions to achieve the desired N/P ratio. The N/P ratio is the molar ratio of amine groups in PDMAEMA to phosphate groups in DNA.[11]

-

Dilute the calculated amounts of PDMAEMA and pDNA separately in equal volumes of buffer.

-

To form the polyplexes, add the diluted PDMAEMA solution to the diluted DNA solution dropwise while gently vortexing.

-

Incubate the mixture at room temperature for 20-30 minutes to allow for stable complex formation.

-

Characterization:

-

Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the polyplexes using Dynamic Light Scattering (DLS).

-

Zeta Potential: Determine the surface charge of the polyplexes using Laser Doppler Velocimetry.

-

Complexation Confirmation: Verify the complexation of DNA by performing an agarose (B213101) gel retardation assay. Uncomplexed DNA will migrate through the gel, while DNA complexed with PDMAEMA will be retained in the loading well.

-

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cells of interest (e.g., HeLa, HEK 293)

-

Complete cell culture medium

-

PDMAEMA-based nanoparticles or polyplexes

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the PDMAEMA formulation in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-